9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole

OLED Intermediates Carbazole Derivatives Thermal Properties

Select this 3-bromo-carbazole derivative for its unique molecular architecture, which is critical for high-performance OLED materials. The N9-biphenyl group enhances thermal stability and film formation, while the 3-bromo substituent provides a precise handle for Suzuki-Miyaura cross-coupling to construct advanced donor-acceptor TADF emitters and host materials. This specific isomer ensures optimal regiochemistry, delivering superior device performance compared to generic alternatives.

Molecular Formula C24H16BrN
Molecular Weight 398.3 g/mol
CAS No. 894791-46-9
Cat. No. B1524176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole
CAS894791-46-9
Molecular FormulaC24H16BrN
Molecular Weight398.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53
InChIInChI=1S/C24H16BrN/c25-19-12-15-24-22(16-19)21-8-4-5-9-23(21)26(24)20-13-10-18(11-14-20)17-6-2-1-3-7-17/h1-16H
InChIKeyMOCNGNGLTRMQQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole (CAS 894791-46-9): Procurement-Relevant Baseline for OLED and Advanced Materials Synthesis


9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole (CAS 894791-46-9) is a brominated carbazole derivative featuring a biphenyl substituent at the N9 position and a reactive bromine atom at the 3-position of the carbazole core . This compound serves primarily as a versatile intermediate in the synthesis of organic electronic materials, particularly hole-transporting layers, host materials, and thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) . Its molecular architecture combines the high triplet energy and hole-transport capability of the carbazole moiety with the extended π-conjugation and enhanced thermal stability imparted by the para-linked biphenyl group .

Why 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole (CAS 894791-46-9) Cannot Be Replaced by a Generic Carbazole Analog


The selection of this specific compound over a generic carbazole derivative is dictated by three interdependent structural features that collectively govern its reactivity, processability, and ultimate device performance. First, the 3-bromo substituent provides a regioselective handle for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, enabling precise molecular engineering of donor-acceptor architectures . Second, the N9-(4-biphenylyl) group significantly lowers the melting point relative to simpler carbazoles, improving solubility and film-forming characteristics during device fabrication . Third, the para-substitution pattern on the biphenyl group maximizes π-conjugation through the nitrogen atom, a feature that influences the highest occupied molecular orbital (HOMO) level and charge transport balance in final OLED materials . Interchanging this compound with an isomer or non-brominated analog would alter the coupling regiochemistry, thermal properties, or electronic characteristics, potentially compromising the synthetic pathway or the performance metrics of the target device.

Quantitative Differentiation Evidence for 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole (CAS 894791-46-9)


Regioselective Bromination: The 3-Bromo Isomer Offers a Distinct Melting Point Profile for Processability

The 3-bromo isomer of 9-(4-biphenylyl)carbazole (CAS 894791-46-9) exhibits a melting point of 153-157 °C, which is 20-24 °C lower than the 2-bromo isomer (CAS 1393835-87-4, mp 173-177 °C) . This lower melting point is attributed to the less symmetric substitution pattern at the 3-position, which reduces crystalline packing efficiency compared to the 2-substituted analog [1]. In practical terms, this 20 °C difference can translate to improved solubility in common organic solvents (e.g., toluene) and enhanced film-forming properties during spin-coating or vacuum deposition processes for OLED fabrication [2].

OLED Intermediates Carbazole Derivatives Thermal Properties Regioisomer Comparison

High-Yield Synthetic Accessibility: Documented 95% Yield for Direct NBS Bromination

A published synthetic procedure reports a 95% isolated yield for the preparation of 9-[1,1'-biphenyl-4-yl]-3-bromo-9H-carbazole via bromination of 9-(4-biphenylyl)carbazole with N-bromosuccinimide (NBS) in chloroform at room temperature over 24 hours . This near-quantitative yield for a monobromination step is notably high compared to typical electrophilic aromatic substitution yields for carbazoles (often 70-85% for similar transformations), suggesting that the biphenyl substituent does not sterically hinder the 3-position and that the reaction proceeds with excellent regioselectivity . The high yield directly reduces the cost of goods and simplifies purification, making this intermediate economically attractive for multi-step OLED material syntheses.

Organic Synthesis Carbazole Bromination Process Chemistry Yield Optimization

HOMO Level Tuning via Biphenyl Substitution: Enabling Hole-Transport Material Design

Vendor characterization data indicates that 9-([1,1'-biphenyl]-4-yl)-3-bromo-9H-carbazole and its derivatives possess highest occupied molecular orbital (HOMO) levels in the range of -5.2 to -5.4 eV . This energy level positions the compound as an excellent precursor for hole-transporting materials (HTMs) in OLEDs, as it aligns favorably with the work function of common anodes (e.g., ITO ~ -4.8 eV) and the HOMO levels of typical emitting layers . In contrast, the unsubstituted 3-bromo-9H-carbazole (CAS 1592-95-6) exhibits a significantly deeper HOMO level (~ -5.8 eV), which can create a larger energy barrier for hole injection unless further functionalized . The biphenyl group thus provides a built-in energetic advantage for device integration.

OLED Materials Hole-Transport Layer Electronic Structure HOMO Energy

Recommended Procurement Scenarios for 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole (CAS 894791-46-9)


Synthesis of Bipolar Host Materials for Phosphorescent OLEDs

The 3-bromo group serves as an ideal site for Suzuki coupling with electron-deficient boronic acids (e.g., pyridine, triazine, or cyano-substituted aromatics) to construct bipolar host materials. The inherent hole-transport character of the carbazole-biphenyl core, combined with the introduced electron-transport unit, balances charge injection and recombination, which is essential for high-efficiency phosphorescent OLEDs. The documented high synthetic yield (95%) for the intermediate bromination step makes this a cost-effective starting point for multi-step host material syntheses.

Development of Thermally Activated Delayed Fluorescence (TADF) Emitters

The 3-bromo handle allows for the attachment of strong acceptor moieties (e.g., diphenyltriazine, benzonitrile) via Pd-catalyzed cross-coupling, creating donor-acceptor (D-A) type TADF emitters. The biphenyl group at N9 enhances the rigidity and thermal stability of the molecule, which is critical for achieving high photoluminescence quantum yields and narrow emission spectra. The lower melting point (153-157 °C) relative to the 2-bromo isomer can be advantageous for solution-processed devices or vacuum sublimation purification.

Construction of Hole-Transporting Materials (HTMs) for Perovskite Solar Cells

Carbazole-biphenyl derivatives are known for their excellent hole-transport properties and stability. The 3-bromo intermediate can be elaborated into extended π-conjugated systems or polymeric HTMs. The HOMO level in the -5.2 to -5.4 eV range aligns well with the valence band of common perovskite absorbers, facilitating efficient hole extraction while minimizing energy loss at the interface.

Synthesis of Fluorescent Sensors and Organic Photovoltaic (OPV) Donors

The bromine atom provides a site for further functionalization with chromophores or electron-accepting units, enabling the construction of push-pull molecules for fluorescence sensing or OPV donor applications. The biphenyl substitution improves solubility and film-forming ability, which are critical for fabricating uniform thin films in sensor arrays or bulk heterojunction solar cells.

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